(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine
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Overview
Description
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine is a chemical compound that features a piperazine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine typically involves the reaction of piperazine with a trifluoromethylphenyl derivative. One common method includes the use of a nucleophilic substitution reaction where the piperazine acts as a nucleophile, attacking a suitable electrophilic trifluoromethylphenyl compound under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack and to neutralize the by-products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with unique properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which (2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: This compound is similar in structure but lacks the (2S) configuration, which can affect its biological activity and chemical properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with a trifluoromethylphenyl group, used extensively in organocatalysis.
Uniqueness
(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine is unique due to its specific stereochemistry and the presence of both a piperazine ring and a trifluoromethyl group. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
612502-34-8 |
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Molecular Formula |
C12H15F3N2 |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-9(6-10)7-11-8-16-4-5-17-11/h1-3,6,11,16-17H,4-5,7-8H2/t11-/m0/s1 |
InChI Key |
IGGBDJFQHBQLJY-NSHDSACASA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CC(=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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